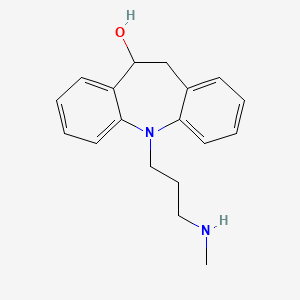

10-Hydroxydesipramine

概要

説明

10-Hydroxydesipramine is a metabolite of desipramine, a tricyclic antidepressant. It is structurally characterized by a hydroxyl group attached to the tenth carbon of the desipramine molecule. This compound is known for its role in the pharmacokinetics and pharmacodynamics of desipramine, contributing to its therapeutic effects and side effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxydesipramine typically involves the hydroxylation of desipramine. This can be achieved through various chemical reactions, including:

Oxidation: Desipramine can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the hydroxyl group at the tenth carbon.

Biotransformation: Microbial or enzymatic hydroxylation using specific strains of bacteria or enzymes can selectively hydroxylate desipramine at the tenth carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Reaction Optimization: Fine-tuning reaction parameters such as temperature, pH, and reaction time to maximize the yield of this compound.

Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the compound to meet industrial standards.

化学反応の分析

Types of Reactions: 10-Hydroxydesipramine undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the hydroxyl group to a carbonyl group, forming desipramine-10-one.

Reduction: The hydroxyl group can be reduced back to a hydrogen atom, regenerating desipramine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products:

Desipramine-10-one: Formed through oxidation.

Desipramine: Regenerated through reduction.

Substituted Derivatives: Formed through nucleophilic substitution.

科学的研究の応用

10-Hydroxydesipramine has several scientific research applications, including:

Pharmacokinetics and Pharmacodynamics: Studying the metabolism and action of desipramine in the body.

Biological Studies: Investigating the effects of hydroxylation on the biological activity of tricyclic antidepressants.

Drug Development: Exploring the potential of hydroxylated metabolites in developing new therapeutic agents.

Toxicology: Assessing the safety and toxicity of desipramine and its metabolites.

作用機序

10-Hydroxydesipramine exerts its effects by interacting with various molecular targets and pathways:

Norepinephrine Reuptake Inhibition: Similar to desipramine, it inhibits the reuptake of norepinephrine, increasing its availability in the synaptic cleft and enhancing neurotransmission.

Serotonin Reuptake Inhibition: It also inhibits serotonin reuptake, though to a lesser extent, contributing to its antidepressant effects.

Receptor Modulation: It may interact with adrenergic, serotonergic, and histaminergic receptors, influencing mood and behavior.

類似化合物との比較

Desipramine: The parent compound, a tricyclic antidepressant.

2-Hydroxydesipramine: Another hydroxylated metabolite of desipramine.

Nortriptyline: A structurally similar tricyclic antidepressant.

Uniqueness: 10-Hydroxydesipramine is unique due to its specific hydroxylation at the tenth carbon, which influences its pharmacokinetic and pharmacodynamic properties. This modification can alter its interaction with biological targets and its overall therapeutic profile compared to other similar compounds.

生物活性

10-Hydroxydesipramine is a significant metabolite of desipramine, a tricyclic antidepressant (TCA) that primarily acts as a norepinephrine reuptake inhibitor. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Pharmacokinetics and Metabolism

This compound is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP2D6. The pharmacokinetic profile of desipramine, including its metabolites, has been extensively studied, revealing insights into absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 1: Pharmacokinetic Parameters of Desipramine and Its Metabolites

| Parameter | Desipramine | This compound |

|---|---|---|

| Absorption Rate Constant () | 0.15 h | Not specified |

| Apparent Clearance () | 111 L h | Not specified |

| Volume of Distribution () | 2950 L | Not specified |

| Hepatic Intrinsic Clearance | 262 L h | Not specified |

This compound exhibits similar pharmacological activities to desipramine but with distinct interactions at the norepinephrine transporter (NET). It has been shown to possess a high affinity for NET, contributing to its antidepressant effects.

- Inhibition Potency : The compound demonstrates remarkable potency at the NET with a Ki value around 0.94 nM, indicating strong inhibitory action that may enhance norepinephrine levels in synaptic clefts .

Cardiac Effects

Research indicates that both desipramine and its metabolite, this compound, can influence cardiac function. A study assessing ECG changes in elderly patients revealed significant alterations related to the concentrations of desipramine's major metabolite .

- Key Findings :

- Prolonged PR intervals and decreased QTc intervals were observed.

- Approximately 40% of patients experienced clinically significant changes in ECG parameters.

Case Studies

Several case studies have explored the implications of this compound's activity in clinical settings:

- Case Study on Elderly Patients : In a cohort of elderly patients treated with desipramine, monitoring revealed that increased levels of 2-hydroxy-desipramine correlated with adverse cardiac events. This underscores the importance of monitoring metabolite levels in older populations .

- Impact on Mitochondrial Function : A study investigating mitochondrial bioenergetics demonstrated that desipramine treatment altered enzyme activities within different mitochondrial compartments. While specific data on this compound was not detailed, the implications suggest potential effects on energy metabolism in neuronal tissues .

特性

IUPAC Name |

11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-19-11-6-12-20-16-9-4-2-7-14(16)13-18(21)15-8-3-5-10-17(15)20/h2-5,7-10,18-19,21H,6,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUOHFIJUQSMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960585 | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4014-82-8 | |

| Record name | 10-Hydroxydesipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004014828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。